1-(2-Methoxyphenyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea
Description
1-(2-Methoxyphenyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea is a urea derivative featuring a 2-methoxyphenyl group and a bis-thiophene moiety functionalized with a thiophene-2-carbonyl substituent. The methoxy group enhances solubility via hydrophobic interactions, while the thiophene rings contribute to π-π stacking and electronic delocalization.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c1-23-14-6-3-2-5-13(14)20-18(22)19-11-12-8-9-16(25-12)17(21)15-7-4-10-24-15/h2-10H,11H2,1H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMKIBRETXZUQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Methoxyphenyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Methoxyphenyl Intermediate: The synthesis begins with the preparation of the 2-methoxyphenyl intermediate through a series of reactions, such as methylation and nitration.
Thiophene-2-Carbonyl Intermediate: The thiophene-2-carbonyl intermediate is synthesized separately through reactions like Friedel-Crafts acylation.
Coupling Reaction: The two intermediates are then coupled through a urea-forming reaction, typically using reagents like isocyanates or carbamoyl chlorides under controlled conditions.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(2-Methoxyphenyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions, such as nucleophilic or electrophilic substitution.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Methoxyphenyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues include:
*Calculated based on molecular formula C₂₂H₁₇N₃O₃S₂.
Key Observations:
- Thiophene vs.
- Aromatic Substitution: The 2-methoxyphenyl group (target) versus 4-methoxyphenyl (in ) alters steric and electronic profiles, influencing binding affinity in biological targets.
Physicochemical Properties
- Melting Points: Thiophene derivatives (e.g., ’s brominated thiophenes) exhibit high melting points (170–177°C) due to strong intermolecular π-stacking . The target compound likely shares this trend.
- Solubility: The methoxy group improves aqueous solubility compared to halogenated analogues (e.g., ), while the thiophene-2-carbonyl group may reduce logP values relative to sulfone-containing derivatives .
Hydrogen Bonding and Crystal Packing
- Urea Core: The NH groups participate in hydrogen bonding, forming dimeric or chain motifs. ’s urea derivative exhibited N–H···O hydrogen bonds with bond lengths of ~2.0 Å .
- Thiophene Influence: Thiophene’s aromaticity may promote parallel-displaced π-stacking (distance ~3.5 Å), as seen in thiophene-containing crystals . This contrasts with pyrrole derivatives (e.g., ), where N–H···O=C hydrogen bonds dominate.
Biological Activity
1-(2-Methoxyphenyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biochemical properties, mechanisms of action, and relevant research findings.
Molecular Structure
The compound can be represented by the following structural formula:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 344.44 g/mol |
| Density | 1.25 g/cm³ |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Antitumor Properties
Recent studies have highlighted the antitumor potential of this compound, particularly against various melanoma cell lines. In a study examining a similar thiophene-based urea derivative, it was reported that the compound exhibited significant cytotoxicity with half-maximal inhibitory concentrations (IC50) ranging from 0.116 µM to 1.85 µM against melanoma cell lines such as UACC-62 and M14 .
Case Study: Melanoma Cell Lines
A detailed analysis of the compound's activity against melanoma cell lines revealed:
| Cell Line | IC50 (µM) |
|---|---|
| UACC-62 | 1.85 |
| M14 | 1.76 |
| LOX IMVI | 0.116 |
| SK-MEL-5 | 0.247 |
This data suggests that the compound's structure, particularly the presence of the thiophene moiety, contributes significantly to its antitumor activity.
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of key enzymes and pathways associated with cancer progression. Specifically, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase . This action disrupts microtubule dynamics, which is critical for mitotic spindle formation during cell division.
Molecular Docking Studies : Computational studies indicate that the compound binds effectively to tubulin and other cellular targets, providing insights into its potential as an anticancer agent.
Other Biological Activities
In addition to its antitumor properties, preliminary research indicates that this compound may also possess neuroprotective effects through inhibition of acetylcholinesterase (AChE). By preventing the breakdown of acetylcholine, it may enhance cognitive functions and offer therapeutic benefits for neurodegenerative diseases such as Alzheimer's disease.
Summary of Biological Activities
| Activity Type | Evidence/Findings |
|---|---|
| Antitumor | IC50 values < 2 µM against melanoma |
| Neuroprotective | AChE inhibition leading to increased acetylcholine levels |
Research Findings and Future Directions
The ongoing research into this compound suggests promising avenues for future studies:
- Enhanced Antitumor Activity : Further optimization of the chemical structure could yield derivatives with improved potency and selectivity.
- Combination Therapies : Investigating this compound in combination with existing chemotherapeutic agents may enhance overall efficacy.
- In Vivo Studies : Additional preclinical studies are needed to assess the pharmacokinetics and safety profile in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
